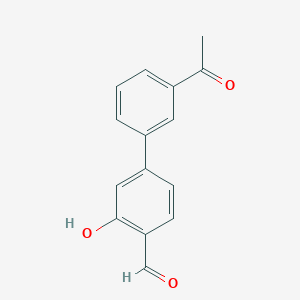

5-(3-Acetylphenyl)-2-formylphenol

Description

5-(3-Acetylphenyl)-2-formylphenol is a bifunctional aromatic compound featuring a phenol core substituted with a formyl group at the 2-position and a 3-acetylphenyl group at the 5-position. Its molecular structure enables diverse reactivity, particularly in cyclization and condensation reactions, making it valuable in heterocyclic chemistry and pharmaceutical synthesis.

Properties

IUPAC Name |

4-(3-acetylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAVGBNWKUSXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685137 | |

| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-88-7 | |

| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-2-formylphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available phenol derivatives.

Acetylation: The acetyl group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for large-scale chemical production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

Oxidation: 5-(3-Acetylphenyl)-2-carboxyphenol.

Reduction: 5-(3-Acetylphenyl)-2-hydroxymethylphenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

5-(3-Acetylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5-(2′-Tolyl)-2-formylphenol

- Substituents : 2-Tolyl (methyl-substituted phenyl) at the 5-position.

- Synthesis : Synthesized via Pd-catalyzed Suzuki-Miyaura coupling between 3-bromophenylacetate and 2-tolylboronic acid, achieving a 94% yield under reflux conditions .

- Key Differences: The electron-donating methyl group on the tolyl moiety contrasts with the electron-withdrawing acetyl group in 5-(3-Acetylphenyl)-2-formylphenol. This difference likely impacts acidity (lower pKa for the acetyl derivative) and reactivity in electrophilic substitution or cyclization reactions.

5-(3,5-Dichlorophenyl)-2-formylphenol

- Substituents : 3,5-Dichlorophenyl at the 5-position.

- Properties : The strongly electronegative chlorine atoms enhance stability but increase toxicity (classified as harmful via inhalation, dermal contact, or ingestion) .

- Comparison: The acetyl group in this compound may offer a balance between reactivity and reduced toxicity compared to chlorinated analogs.

5-(4-Formylphenyl)-2-formylphenol

- Substituents : Dual formyl groups at the 2- and 4-positions.

- Reactivity: The dual aldehyde groups enhance reactivity in condensation reactions (e.g., forming Schiff bases or heterocycles). In contrast, this compound’s single formyl group may reduce undesired cross-reactivity while retaining utility in directed cyclizations .

2-Acetylbenzo[b]furan

- Synthesis: Derived from the sodium salt of 2-formylphenol and chloroacetone, highlighting the role of the formyl group in cyclodehydration reactions .

5-(3-Acetylphenyl)-3-ethylthiazol-2(3H)-one

- Synthesis : Prepared via palladium-catalyzed C–H arylation, yielding a thiazolone derivative (57% yield).

- Key Data: NMR and HRMS confirm structural integrity. The acetyl group’s electron-withdrawing nature likely stabilizes intermediates during arylation, a trait shared with this compound .

Physicochemical Properties

Toxicity and Handling

- 5-(3,5-Dichlorophenyl)-2-formylphenol: Marked as harmful, requiring stringent safety protocols .

- This compound: No direct toxicity data, but acetyl groups are generally less hazardous than chlorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.